potassium (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate
Description
Potassium (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate is a potassium salt derivative of a synthetic organic compound featuring a morpholine ring, a substituted thiazole moiety, and a ureido functional group. Its molecular formula is C₁₈H₂₈KN₅O₃S, with a molecular weight of 441.6 g/mol . This compound is structurally related to cobicistat (GS-9350), a pharmacokinetic enhancer used in antiviral therapies, and serves as a key intermediate or impurity in its synthesis . The presence of the morpholine group enhances solubility, while the isopropylthiazole moiety contributes to lipophilicity and target binding .
Properties
Molecular Formula |
C17H27KN4O4S |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
potassium;(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C17H28N4O4S.K/c1-12(2)15-18-13(11-26-15)10-20(3)17(24)19-14(16(22)23)4-5-21-6-8-25-9-7-21;/h11-12,14H,4-10H2,1-3H3,(H,19,24)(H,22,23);/q;+1/p-1/t14-;/m0./s1 |
InChI Key |
UBSFDIBMGNVMKB-UQKRIMTDSA-M |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)[O-].[K+] |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Biological Activity
Potassium (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate, with CAS Number 1169870-16-9, is a synthetic compound that has garnered interest in various fields such as pharmaceutical development, agricultural chemistry, and biochemical research. This article explores its biological activity, mechanisms of action, and potential applications based on recent findings.
The biological activity of this compound is primarily attributed to its structural components, which include a thiazole moiety and a morpholine group. These features contribute to its interactions with biological targets, including enzymes and receptors involved in various metabolic pathways.
Pharmaceutical Applications
- Anti-inflammatory Properties : The compound has shown potential in the development of anti-inflammatory drugs. It acts by inhibiting specific inflammatory pathways, which may lead to reduced pain and swelling .
- Analgesic Effects : Research indicates that it provides effective pain relief with fewer side effects compared to traditional analgesics, making it a candidate for further clinical studies .
Agricultural Chemistry
In agricultural settings, this compound is utilized in formulating agrochemicals that enhance crop yield and pest resistance. Its application helps farmers achieve better productivity while minimizing environmental impact .
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound:
Case Studies
- Study on Anti-inflammatory Effects : A recent study examined the compound's ability to reduce inflammation in a rat model of arthritis. Results indicated a significant decrease in joint swelling and pain scores compared to control groups.
- Analgesic Efficacy Evaluation : Another study focused on the analgesic properties of the compound in mice subjected to nociceptive stimuli. The findings revealed that administration significantly reduced pain responses without notable adverse effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis of potassium (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate involves several chemical processes, including the use of various reagents and solvents. The compound can be synthesized through a multi-step reaction involving intermediates that incorporate thiazole and morpholine functionalities. Detailed methodologies for synthesis have been documented in various patents and research articles, highlighting the importance of optimizing reaction conditions to enhance yield and purity .
- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit notable antimicrobial activity against a range of pathogens. The thiazole moiety is particularly recognized for its efficacy in targeting bacterial strains .
- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. In vitro evaluations have shown potential cytotoxic effects on various cancer cell lines, indicating a mechanism that warrants further investigation in the context of drug development .
- Pharmaceutical Formulations : The compound's solubility profile and stability make it suitable for incorporation into pharmaceutical formulations. Its compatibility with various excipients allows for the development of solid dispersions aimed at improving bioavailability .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Screening
In a screening conducted by the National Cancer Institute, derivatives of this compound were tested against a panel of cancer cell lines. The results demonstrated effective inhibition of cell proliferation, with some derivatives showing IC50 values in the low micromolar range, highlighting their potential as lead compounds in cancer therapy .
Comparison with Similar Compounds
Key Structural Features:
- Morpholine ring : Improves aqueous solubility and metabolic stability.
- Isopropylthiazole group : Enhances membrane permeability and protease affinity.
- Ureido linkage : Facilitates hydrogen bonding with biological targets.
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on pharmacodynamic and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Potassium (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate | C₁₈H₂₈KN₅O₃S | 441.6 | 1247119-36-3* | Morpholine, isopropylthiazole, ureido, potassium salt |
| (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid | C₁₄H₂₃N₃O₃S | 313.42 | 154212-61-0 | Methylbutanoic acid, isopropylthiazole, ureido (acidic form of the potassium salt) |
| Cobicistat (GS-9350) | C₄₀H₅₃N₇O₅S₂ | 776.02 | 1004316-88-4 | Extended backbone with diphenylhexane and carbamate groups; antiviral enhancer |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | C₂₁H₂₃N₃O₂ | 357.43 | Not provided | Pyridazine, phenethylamino, ester group (early-stage antiviral candidate) |
| Ritonavir (ABT-538) | C₃₆H₅₀N₆O₅S₂ | 720.94 | 155213-67-5 | Thiazole, morpholine analog; HIV protease inhibitor |
*Note: The CAS number 1247119-36-3 corresponds to the oxalate salt form of the compound .
Structural and Functional Analysis
Morpholine vs. Non-Morpholine Derivatives: The morpholine ring in the target compound confers superior solubility (logP ~1.5) compared to ritonavir (logP ~5.2), which lacks this group . This enhances bioavailability in aqueous environments. In contrast, I-6230 () replaces morpholine with a pyridazine ring, reducing solubility but increasing aromatic stacking interactions with hydrophobic enzyme pockets .
Thiazole Substitutions :
- The 2-isopropylthiazole group in the target compound shows higher protease binding affinity (IC₅₀ = 12 nM) than 3-methylisoxazole in I-6273 (IC₅₀ = 45 nM), likely due to steric and electronic effects .
- Cobicistat derivatives with 4-methylthiazole () exhibit reduced CYP3A4 inhibition compared to the target compound, highlighting the importance of isopropyl substitution .
Ureido Linkage Modifications :
- Replacement of the ureido group with a carbamate (e.g., in cobicistat) increases metabolic stability but reduces hydrogen-bonding capacity, leading to lower target retention .
Pharmacokinetic and Pharmacodynamic Data
| Compound | Solubility (mg/mL) | logP | CYP3A4 Inhibition (IC₅₀, nM) | Protease Binding (IC₅₀, nM) |
|---|---|---|---|---|
| Target Compound | 2.1 | 1.5 | 8.3 | 12 |
| (S)-2-(...)-3-methylbutanoic acid | 0.9 | 2.8 | 15.6 | 28 |
| Cobicistat | 1.8 | 3.2 | 6.9 | 9 |
| Ritonavir | 0.3 | 5.2 | 4.1 | 7 |
*Data derived from enzymatic assays and solubility studies .
Key Research Findings
Synthetic Utility : The potassium salt form is preferred in cobicistat synthesis due to its stability under basic conditions, whereas the free acid (CAS 154212-61-0) is prone to decarboxylation .
Biological Activity : The compound’s morpholine-thiazole-ureido triad mimics natural peptide substrates, enabling competitive inhibition of viral proteases .
Safety Profile : The oxalate salt (CAS 1247119-36-3) exhibits lower cytotoxicity (CC₅₀ > 100 µM) compared to ritonavir (CC₅₀ = 25 µM), suggesting improved therapeutic margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
